8,5'-Cyclo-damp 8,5'-Cyclo-damp
Brand Name: Vulcanchem
CAS No.: 100217-00-3
VCID: VC20788227
InChI: InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15-4-1-3(16)6(20-4)7(10(15)14-5)21-22(17,18)19/h2-4,6-7,16H,1H2,(H2,11,12,13)(H2,17,18,19)
SMILES: C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O
Molecular Formula: C10H12N5O6P
Molecular Weight: 329.21 g/mol

8,5'-Cyclo-damp

CAS No.: 100217-00-3

Cat. No.: VC20788227

Molecular Formula: C10H12N5O6P

Molecular Weight: 329.21 g/mol

* For research use only. Not for human or veterinary use.

8,5'-Cyclo-damp - 100217-00-3

Specification

CAS No. 100217-00-3
Molecular Formula C10H12N5O6P
Molecular Weight 329.21 g/mol
IUPAC Name (7-amino-13-hydroxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-yl) dihydrogen phosphate
Standard InChI InChI=1S/C10H12N5O6P/c11-8-5-9(13-2-12-8)15-4-1-3(16)6(20-4)7(10(15)14-5)21-22(17,18)19/h2-4,6-7,16H,1H2,(H2,11,12,13)(H2,17,18,19)
Standard InChI Key CFRPMSDTAMOMAA-UHFFFAOYSA-N
SMILES C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O
Canonical SMILES C1C(C2C(C3=NC4=C(N=CN=C4N3C1O2)N)OP(=O)(O)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator